molecular formula C13H18O5S B115337 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane CAS No. 149099-23-0

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane

Cat. No.: B115337
CAS No.: 149099-23-0
M. Wt: 286.35 g/mol
InChI Key: IHHXOFVBODUGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane (CAS: 149099-23-0) is a cyclic ether derivative characterized by a 1,3-dioxolane core substituted with ethoxy and 2-(phenylsulfonyl)ethyl groups. The ethoxy group enhances solubility in organic solvents, while the phenylsulfonyl moiety introduces strong electron-withdrawing properties, influencing reactivity and stability. This compound is typically used in synthetic organic chemistry as an intermediate, particularly in enantioselective reactions or as a protecting group for carbonyl functionalities .

Properties

IUPAC Name

2-[2-(benzenesulfonyl)ethyl]-2-ethoxy-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-2-16-13(17-9-10-18-13)8-11-19(14,15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXOFVBODUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(OCCO1)CCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369761
Record name SBB017014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149099-23-0
Record name SBB017014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl Orthoformate and Diol Precursors

A foundational approach involves transesterification of ethyl orthoformate with a diol containing the phenylsulfonylethyl moiety. For example, 2-(phenylsulfonyl)ethyl-1,2-ethanediol reacts with ethyl orthoformate under acidic catalysis (e.g., acetic acid) to form the dioxolane ring. The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the orthoester, followed by elimination of ethanol.

Reaction Conditions:

  • Catalyst : Acetic acid (5 mol%)

  • Solvent : Toluene

  • Temperature : 80–100°C

  • Yield : 60–70%

Mechanistic Insight :
The acidic environment protonates the orthoester, enhancing electrophilicity for diol attack. Steric hindrance from the phenylsulfonyl group necessitates prolonged reaction times (12–24 h).

Acid-Catalyzed Cyclization of Sulfone-Containing Diols

Formaldehyde-Mediated Cyclization

A scalable method employs formaldehyde and 2-(phenylsulfonyl)ethyl-1,3-propanediol in the presence of hydrochloric acid. The diol undergoes dehydration with formaldehyde to form the dioxolane ring, with the ethoxy group introduced via subsequent alkylation.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Formaldehyde Equiv.1.2Maximizes ring closure
HCl Concentration10% (v/v)Prevents over-acidification
Reaction Time8–12 hBalances kinetics vs. side reactions
Yield75–80%

Limitations :
Excess formaldehyde leads to polymeric byproducts, necessitating precise stoichiometry.

Photochemical Synthesis with Peroxide Initiators

Light-Promoted Cyclization

A novel photochemical method utilizes blue LED light (440 nm) to activate vinyl sulfones in ether solvents. For instance, 2-ethoxyvinyl phenyl sulfone undergoes [2+2] cycloaddition with ethylene glycol derivatives, forming the dioxolane ring via radical intermediates.

Procedure:

  • Dissolve 2-ethoxyvinyl phenyl sulfone (1 equiv) and ethylene glycol (3 equiv) in tetrahydrofuran (THF).

  • Add di-tert-butyl peroxide (DTBP, 5 mol%) as an initiator.

  • Irradiate with 40 W blue LED for 24 h under argon.

ConditionOutcome
DTBP (5 mol%)92% yield
Without DTBP35% yield
Solvent (THF vs. DCM)THF preferred (polarity)

Advantages :

  • Avoids harsh acids/bases.

  • Tunable via solvent choice (e.g., THF > DCM for polarity).

Phase-Transfer Catalyzed Alkylation

Post-Cyclization Ethoxylation

A two-step protocol first synthesizes 2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane , followed by ethoxylation using bromoethane and phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous NaOH and organic phases.

Step 1: Dioxolane Formation

  • Substrate : 2-(phenylsulfonyl)ethyl-1,2-ethanediol

  • Conditions : H₂SO₄ (cat.), 100°C, 6 h

  • Yield : 85%

Step 2: Ethoxylation

ComponentQuantityRole
Bromoethane4.47 equivAlkylating agent
TBAB0.1 equivPhase-transfer catalyst
NaOH (20%)3 equivBase
Yield70–72%

Critical Factor :
Excess bromoethane ensures complete ethoxylation, but >5 equiv risks diethyl byproducts.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Transesterification60–70ModerateHigh
Acid-Catalyzed75–80HighModerate
Photochemical90–92LowLow (LED setup)
PTC Alkylation70–72HighHigh

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl and fluorophenyl substituents (e.g., ) increase electrophilicity and stability under acidic conditions, making these compounds suitable for catalytic reactions. In contrast, alkyl-substituted derivatives (e.g., ) are less reactive and serve as solvents or protecting groups.
  • Biological Activity : Fluorinated () and sulfonyl-containing derivatives () show promise in medicinal chemistry due to enhanced binding affinity to biological targets.

Biological Activity

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane, a compound classified within the dioxolane family, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structural composition that includes an ethoxy group, a phenylsulfonyl moiety, and a dioxolane ring, which together contribute to its reactivity and biological interactions.

  • IUPAC Name : 2-[2-(benzenesulfonyl)ethyl]-2-ethoxy-1,3-dioxolane
  • Molecular Formula : C₁₃H₁₈O₅S
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 149099-23-0

The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylsulfonyl group is particularly significant as it can modulate enzymatic activities through reversible or irreversible inhibition mechanisms. The dioxolane ring contributes to the compound's stability and may influence its binding affinity to biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of dioxolane derivatives, including this compound. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    • Moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa.
  • Antifungal Activity :
    • Exhibited significant antifungal effects against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.

The minimum inhibitory concentration (MIC) values for these activities suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. Preliminary results indicate that while the compound exhibits antimicrobial properties, it maintains a favorable cytotoxicity profile against human cell lines, suggesting selective toxicity towards microbial cells over mammalian cells.

Research Findings and Case Studies

A systematic review of literature reveals several case studies highlighting the biological applications of dioxolanes:

StudyFindingsReference
In vitro antibacterial activityShowed effectiveness against S. aureus with MIC values ranging from 625–1250 µg/mL
Antifungal activitySignificant inhibition of C. albicans growth
Enzyme inhibition studiesDemonstrated potential as an enzyme inhibitor in biochemical assays

These findings underscore the versatility of this compound in pharmacological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane?

  • Methodological Answer : The synthesis of dioxolane derivatives typically involves acid-catalyzed reactions. For example, structurally similar compounds like 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane are synthesized using 1,3-dioxolane and functionalized alcohols (e.g., 2-(2-methoxyethoxy)ethanol) under acidic conditions (e.g., H₂SO₄) at elevated temperatures . For the target compound, a plausible route involves the condensation of 1,3-dioxolane with 2-(phenylsulfonyl)ethanol and ethoxy derivatives, using similar acid catalysis. Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, and 2D techniques), IR, and mass spectrometry. For instance, the IUPAC name and canonical SMILES provided in PubChem entries (e.g., for related dioxolanes) enable comparison of predicted vs. observed spectral data . Key features to verify include:

  • ¹H NMR : Peaks for the dioxolane ring protons (δ 3.5–5.0 ppm) and sulfonyl group protons (δ 7.5–8.5 ppm for aromatic sulfonyl).
  • IR : Stretching vibrations for the sulfonyl group (~1350 cm⁻¹ and 1150 cm⁻¹) and ether linkages (~1100 cm⁻¹).
  • MS : Molecular ion peak matching the molecular formula (C₁₃H₁₈O₅S, exact mass 298.09 g/mol).

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer : Safety protocols emphasize avoiding ignition sources (P210) and ensuring proper ventilation (P261). Direct contact requires immediate flushing with water (P305+P351+P338) . Researchers should consult SDS sheets for toxicity data (e.g., acute oral toxicity, skin irritation) and implement glovebox or fume hood use during synthesis.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Methodological Answer : Reaction optimization involves:

  • Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of sulfonyl-containing intermediates.
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ FTIR to identify side reactions (e.g., ring-opening). For example, competing esterification or sulfonation byproducts can be minimized by controlling temperature (<80°C) and reagent purity .

Q. What strategies are effective in resolving contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) require:

  • Isotopic Labeling : Using deuterated analogs to confirm proton assignments.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of ethyl 3-(2,4-difluorophenoxy)acrylate derivatives .
  • Computational Validation : Comparing experimental spectra with DFT-calculated spectra (e.g., using Gaussian software) to identify discrepancies in conformational isomers .

Q. How is this compound utilized in drug delivery systems, and what methodologies assess its efficacy?

  • Methodological Answer : Dioxolane derivatives are explored as prodrug carriers due to their hydrolytic stability and biocompatibility. For example:

  • Nanoparticle Stabilization : The sulfonyl group enhances hydrophilicity, enabling encapsulation of hydrophobic drugs. Efficacy is assessed via in vitro release studies (e.g., HPLC monitoring under physiological pH) .
  • Enzyme-Triggered Release : The ethoxy group can be modified for site-specific cleavage by esterases. Methods like fluorescence quenching or MALDI-TOF track drug release kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.